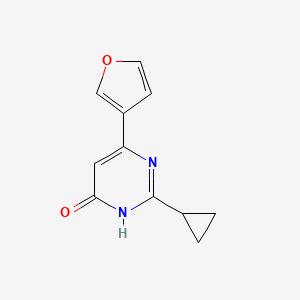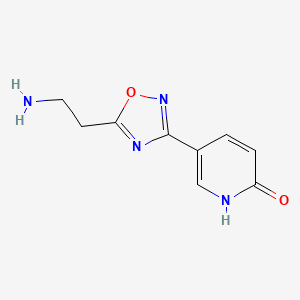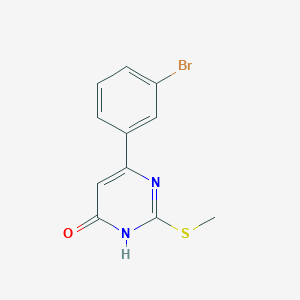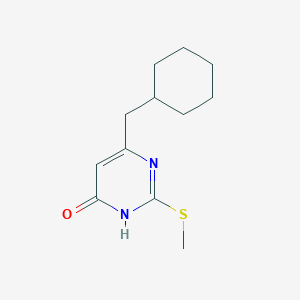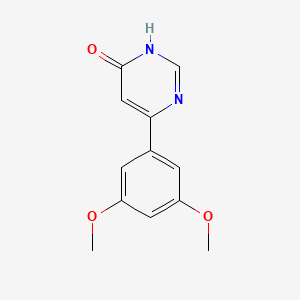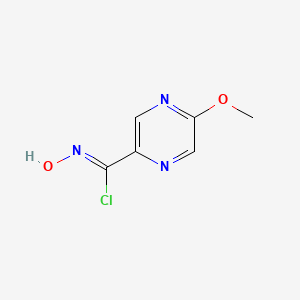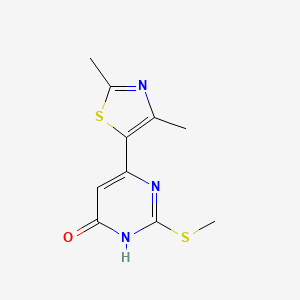
2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Descripción general
Descripción
2-Cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, also known as CTP, is a heterocyclic compound with a unique structure and wide range of applications. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and other organic materials. CTP is also used in the synthesis of polymers, dyes, and other materials. In addition, CTP has been studied for its potential use in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Design and Discovery in Cognitive Disorders
6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) has been identified as a novel PDE9A inhibitor. This compound was designed using synthetic chemistry and structure-based drug design, and it has progressed into clinical trials. It exhibits selectivity for PDE9A over other PDE family members by targeting key residue differences between the PDE9A and PDE1C catalytic site. The compound has shown promise in elevating central cGMP levels in the brain and CSF of rodents, displaying procognitive activity in rodent models, and showing synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, marking it as a potential pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Synthesis and Biological Evaluation
The study on the synthesis and biological evaluation of various coumarin derivatives has led to the creation of compounds with antimicrobial properties. Compounds like Pyrimidino[5,4-6,5]-,pyridino[3,2-6,5]- and pyrrolo[3,2-5,6]4H-pyrano-[3,2-c][1]benzopyran-6-one derivatives have been obtained through reaction with various reagents. One compound, in particular, underwent alkylation with either 2-furoyl chloride or chloroacetyl chloride, resulting in 2-N-substituted derivatives. These compounds were tested for antimicrobial activity, showcasing the potential of these synthesized compounds in addressing microbial challenges (Al-Haiza et al., 2003).
Antimicrobial and Anticancer Potential
Another significant area of research involves the synthesis and evaluation of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine. These synthesized compounds have been tested for their antimicrobial activity. Some of these compounds exhibit pronounced antimicrobial properties. The structure–activity relationship studies indicated that specific substituent groups play a crucial role in the manifestation of this activity. This research demonstrates the potential of these compounds in therapeutic applications, particularly in combating microbial infections (Sirakanyan et al., 2021).
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of CTP. For instance, the compound’s stability could be affected by exposure to light, air, or high temperatures . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other drugs or substances, the pH of the environment, and the specific type of cells it is acting upon.
Propiedades
IUPAC Name |
2-cyclopropyl-4-(oxan-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-7-10(8-3-5-16-6-4-8)13-12(14-11)9-1-2-9/h7-9H,1-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXUONOAYBANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
